molecular formula C15H12FNO B1532788 2-Fluoro-6-(1-phenylethoxy)benzonitrile CAS No. 872180-50-2

2-Fluoro-6-(1-phenylethoxy)benzonitrile

Cat. No. B1532788
CAS RN: 872180-50-2
M. Wt: 241.26 g/mol
InChI Key: RRRUJCNSKMHZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(1-phenylethoxy)benzonitrile , also known as o-Fluorobenzonitrile , is a chemical compound with the molecular formula C₇H₄FN . Its molecular weight is approximately 121.11 g/mol . The compound consists of a benzene ring substituted with a fluorine atom at position 2 and a nitrile group (CN) at position 6. Additionally, it features an ethoxy group (C₂H₅O) attached to the benzene ring via a phenyl (C₆H₅) moiety .


Molecular Structure Analysis

The compound’s molecular structure consists of a planar benzene ring with the fluorine atom and nitrile group in ortho positions. The phenyl ether moiety extends from the benzene ring. The IUPAC Standard InChI for 2-Fluoro-6-(1-phenylethoxy)benzonitrile is: InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H .

Scientific Research Applications

Material Science and Liquid Crystals

Fluorinated compounds, like 2-Fluoro-6-(1-phenylethoxy)benzonitrile, have unique properties that make them valuable in material science, particularly in the development of liquid crystals. The inclusion of fluorine atoms can influence the liquid-crystal transition temperatures and the mesophase behavior of liquid crystal compounds. For instance, computational analysis and experimental studies on fluorinated mesogens have provided insights into the molecular ordering of nematic and smectic phases, highlighting the role of fluoro-substituents in affecting translatory and orientational motions within liquid crystals (Ojha & Pisipati, 2003). Additionally, the synthesis and characterization of functionalized polyfluorinated phthalocyanines demonstrate how fluorine substitution can enhance the UV stability and conductivity of materials, suggesting potential applications in optoelectronic devices and solar cells (Özçeşmeci & Hamuryudan, 2008).

Fluorine Effects on Chemical Properties

The influence of fluorination on chemical properties extends beyond material science. For example, the study of fluorobenzenes and their interactions highlights the structural role of C−H···F interactions, which are comparable to C−H···O/C−H···N analogues in determining molecular structure and stability (Thalladi et al., 1998). This insight is crucial for designing molecules with desired physical and chemical properties, including increased stability and specificity in molecular interactions.

Pharmacology and Drug Design

In pharmacology, the structural modification of molecules through fluoro-substitution is a common strategy to enhance drug properties such as potency, selectivity, and metabolic stability. For instance, the synthesis and biological evaluation of fluorinated norepinephrines reveal how the position of a fluorine atom can dramatically alter receptor affinity and agonist properties, influencing the compound's therapeutic potential (Kirk et al., 1979). Similarly, fluorine substitution in naphthyridine derivatives has been explored for developing new antibacterial agents, demonstrating the role of fluoro-substituents in enhancing antibacterial activity and specificity (Matsumoto et al., 1984).

properties

IUPAC Name

2-fluoro-6-(1-phenylethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c1-11(12-6-3-2-4-7-12)18-15-9-5-8-14(16)13(15)10-17/h2-9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRUJCNSKMHZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(1-phenylethoxy)benzonitrile

Synthesis routes and methods

Procedure details

Sodium hydride (60%; 316 mg; 7.9 mmol) was suspended in DMF and cooled to 0° C. sec-Phenethyl alcohol (966 mg; 7.9 mmol) was dissolved in DMF and added dropwise to the sodium hydride mixture. The solution was allowed to warm to room temperature and stirred for 1 hour. The solution was then cooled to 0° C. 2,6-Difluorobenzonitrile (1 g; 7.2 mmol) in DMF was cooled to 0° C. and the alcohol mixture was added dropwise to the benzonitrile solution and stirred for 2 hours. The solution was poured over 100 mL of cooled water. The solution was stored in the refrigerator for 3 hours and the solid was collected by filtration and dried under vacuum to yield 1.50 grams of 2-fluoro-6-(1-phenylethoxy)benzonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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